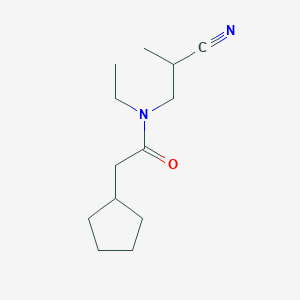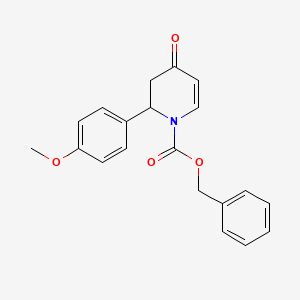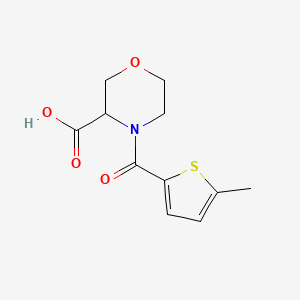
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid is a compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a hydroxybutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method uses acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . This reaction proceeds under moderate to high yields, depending on the specific conditions and reagents used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions: 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, dyes, and photochromic materials.
作用機序
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline nucleus allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
- 2-(1,3-Dioxoisoindolin-2-yl)oxyacetic acid
- 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid
- 2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide
Comparison: Compared to these similar compounds, 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid is unique due to its hydroxybutanoic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in drug development and materials science .
特性
分子式 |
C12H11NO5 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H11NO5/c1-6(14)9(12(17)18)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6,9,14H,1H3,(H,17,18) |
InChIキー |
YDKPWVQMYIKVHO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)


![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)


![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)
![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)


